Triethylphenylammonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97254. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

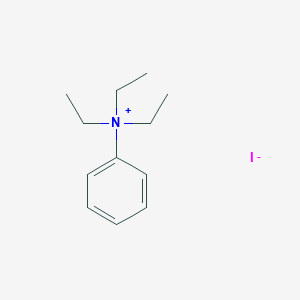

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl(phenyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSWXWGJYOIACA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

310-24-7 (Parent) | |

| Record name | Triethylphenylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883639 | |

| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-19-1 | |

| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylphenylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylphenylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-triethylanilinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylphenylammonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4F2JME3JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethylphenylammonium iodide synthesis protocol

An In-depth Technical Guide on the Synthesis of Triethylphenylammonium (B1217615) Iodide

This guide provides a comprehensive overview of the synthesis of triethylphenylammonium iodide, a quaternary ammonium (B1175870) salt. The document details the synthetic pathway, a detailed experimental protocol, and the physicochemical properties of the target compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a quaternary ammonium compound with the chemical formula C₁₂H₂₀IN. Its structure consists of a positively charged nitrogen atom bonded to three ethyl groups and one phenyl group, with iodide as the counter-ion. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts, electrolytes, and biologically active molecules. The synthesis of this compound is typically achieved through the quaternization of N,N-diethylaniline with ethyl iodide.

Synthetic Pathway

The synthesis of this compound is a straightforward Sₙ2 reaction involving the nucleophilic substitution of iodide from ethyl iodide by the tertiary amine, N,N-diethylaniline. The lone pair of electrons on the nitrogen atom of N,N-diethylaniline attacks the electrophilic ethyl group of ethyl iodide, leading to the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. The resulting product is a quaternary ammonium salt.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the quaternization of tertiary amines.

Materials:

-

N,N-Diethylaniline (C₁₀H₁₅N)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous diethyl ether

-

Acetone

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-diethylaniline (1 equivalent).

-

Dissolve the N,N-diethylaniline in a suitable solvent such as acetone.

-

Add an excess of ethyl iodide (1.5-2.0 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a precipitate. Gentle heating may be applied to increase the reaction rate if necessary.

-

Upon completion of the reaction, the precipitate is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

The purified product is dried under vacuum to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | -38 | 217 | 0.938 | 91-66-7 |

| Ethyl Iodide | C₂H₅I | 155.97 | -111 | 72.4 | 1.95 | 75-03-6 |

| This compound | C₁₂H₂₀IN | 305.20 | 127-133 | N/A | N/A | 1010-19-1 |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the phenyl and ethyl groups and the successful formation of the quaternary ammonium salt.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Melting Point Analysis: The melting point of the synthesized compound can be compared to the literature value to assess its purity.[1]

-

Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N, I) of the product and compare it with the calculated values.

Safety Precautions

-

N,N-diethylaniline is toxic and should be handled in a well-ventilated fume hood.[2]

-

Ethyl iodide is a lachrymator and should also be handled with care in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

Caption: Workflow for the synthesis and characterization of this compound.

References

Triethylphenylammonium Iodide: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylphenylammonium (B1217615) iodide, a quaternary ammonium (B1175870) salt, serves as a significant compound in various chemical and pharmaceutical applications. Its utility is intrinsically linked to its distinct physical properties. This technical guide provides a comprehensive examination of the core physical characteristics of triethylphenylammonium iodide, detailed experimental protocols for their determination, and a logical framework for understanding these properties.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀IN | |

| Molecular Weight | 305.20 g/mol | |

| Appearance | Solid | |

| Melting Point | 127-133 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary method, a technique widely recognized and detailed in pharmacopeias.

Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus with a heating block or oil bath

-

Capillary tubes (closed at one end)

-

Calibrated thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the closed end. A sample height of 2-4 mm is typical.

-

Determination: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Water Solubility (Flask Method - OECD 105)

The water solubility of this compound can be determined following the principles outlined in the OECD Guideline 105 (Water Solubility), specifically the flask method, which is suitable for solids.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous phase is then determined analytically.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical balance

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.

-

Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable and validated analytical method.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Logical Framework of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental physical properties of a chemical compound like this compound.

Caption: Logical organization of the physical properties of this compound.

Triethylphenylammonium Iodide: A Comprehensive Technical Guide

CAS Number: 1010-19-1

Abstract

This technical guide provides a detailed overview of triethylphenylammonium (B1217615) iodide, a quaternary ammonium (B1175870) salt with applications in organic synthesis and biochemical research. The document covers its core physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables for clarity, and a workflow diagram for its synthesis is provided.

Core Properties

Triethylphenylammonium iodide is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| CAS Number | 1010-19-1[1] |

| Molecular Formula | C₁₂H₂₀IN[1] |

| Synonyms | Phenyltriethylammonium iodide, N,N,N-Triethylbenzenaminium iodide |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 305.20 g/mol |

| Appearance | Solid |

| Melting Point | 127-133 °C |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of a tertiary amine, N,N-diethylaniline, with an alkyl halide, ethyl iodide. This is a classic example of a Menshutkin reaction.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol: Quaternization of N,N-Diethylaniline

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

N,N-Diethylaniline

-

Ethyl iodide

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-diethylaniline (1 equivalent) in acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add ethyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask to precipitate the crude this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Applications in Research and Drug Development

This compound serves as a biochemical reagent in life science research.[1][2] While specific drug development applications are not extensively documented, its role as a quaternary ammonium salt suggests potential utility in several areas:

-

Organic Synthesis: It can be used as a reagent in various organic reactions, potentially in the synthesis of more complex pharmaceutical intermediates.[1]

-

Phase-Transfer Catalysis: Quaternary ammonium salts are well-known phase-transfer catalysts. Although not specifically documented for this compound, its structure is amenable to facilitating reactions between reactants in immiscible phases.

-

Biological Probes: The charged nature of the quaternary ammonium group can be exploited in the design of molecules targeting specific biological systems, such as ion channels or receptors.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable quaternary ammonium salt with established physicochemical properties. While its primary documented use is as a biochemical reagent, its chemical nature suggests potential applications in organic synthesis and medicinal chemistry research. The provided synthesis protocol offers a straightforward method for its preparation, enabling further investigation into its properties and potential applications by the scientific community.

References

An In-depth Technical Guide to the Solubility of Triethylphenylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triethylphenylammonium (B1217615) iodide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility, general principles, and a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Introduction to Triethylphenylammonium Iodide

This compound is a quaternary ammonium (B1175870) salt. These compounds consist of a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. This structure imparts ionic character, which significantly influences their solubility. The solubility of such salts is a critical parameter in various applications, including organic synthesis, electrochemistry, and pharmaceutical sciences, as it governs reaction kinetics, formulation feasibility, and purification strategies.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Soluble | The high polarity and hydrogen bonding capability of methanol can effectively solvate the ions. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding facilitate dissolution. |

| Acetone | Polar Aprotic | Moderately Soluble to Soluble | Acetone has a significant dipole moment, allowing it to dissolve ionic compounds. |

| Dichloromethane | Polar Aprotic | Sparingly Soluble to Moderately Soluble | While polar, its ability to solvate ions is less than more polar solvents. |

| Chloroform | Polar Aprotic | Sparingly Soluble | Similar to dichloromethane, it is expected to be a poorer solvent for ionic salts. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | DMF is a strong polar aprotic solvent known for its ability to dissolve a wide range of salts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Very Soluble | DMSO is a highly polar aprotic solvent with excellent solvating power for ionic compounds. |

| Toluene (B28343) | Nonpolar | Insoluble to Very Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for ionic salts. |

| Hexane (B92381) | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is not expected to dissolve ionic compounds. |

Note: This table is based on general chemical principles and qualitative data for similar compounds. Experimental verification is necessary for precise solubility determination.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a gravimetric approach, which is a reliable and common technique for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven or vacuum oven

-

Syringe with a solvent-compatible filter (e.g., PTFE, 0.22 µm)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that the solution becomes fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, dry vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a thermostatically controlled oven or a vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solid residue of this compound.

-

-

Calculation of Solubility:

-

Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the specific hazards of the organic solvent being used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

An In-depth Technical Guide on the NMR Spectral Data of Triethylphenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for triethylphenylammonium (B1217615) iodide. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. Furthermore, it details a generalized experimental protocol for the acquisition of NMR spectra for quaternary ammonium (B1175870) salts, which can be readily adapted for triethylphenylammonium iodide.

Predicted NMR Spectral Data

The chemical structure of this compound consists of a phenyl group and three ethyl groups attached to a quaternary nitrogen atom, with iodide as the counter-ion. The predicted NMR spectral data are based on the known spectral characteristics of similar compounds such as tetraethylammonium (B1195904) iodide and phenyltrimethylammonium (B184261) iodide.

Data Presentation: Predicted ¹H and ¹³C NMR Data

The expected quantitative NMR data for this compound are summarized in the tables below. These predictions are intended to serve as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) Hz |

| ~7.6-7.8 | m | 5H | Aromatic (C₆H₅) | - |

| ~3.5-3.7 | q | 6H | Methylene (-CH₂-) | ~7.0 |

| ~1.3-1.5 | t | 9H | Methyl (-CH₃) | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~135-140 | Aromatic (ipso-C) |

| ~128-132 | Aromatic (ortho-, meta-, para-C) |

| ~55-60 | Methylene (-CH₂-) |

| ~7-9 | Methyl (-CH₃) |

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality NMR spectra of quaternary ammonium salts like this compound is provided below.

Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetonitrile-d₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.[1]

-

Ensure complete dissolution, using gentle vortexing or heating if necessary. The solution should be homogenous and free of any particulate matter.[2]

-

Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended particles which can degrade spectral quality.[3][4]

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° flip angle is typically used.[4]

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance signal-to-noise.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference. For example, the residual CHCl₃ peak in Chloroform-d is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Caption: Logical workflow for the NMR analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure of Triethylphenylammonium Iodide

Affiliation: Google Research

Abstract

This technical guide addresses the crystal structure of triethylphenylammonium (B1217615) iodide. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the single-crystal X-ray structure of triethylphenylammonium iodide has not been reported or is not publicly available at the time of this publication. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates cannot be provided. This guide will, therefore, furnish available information on the synthesis and general properties of this compound and present a standardized experimental protocol for determining the crystal structure of an organic salt via single-crystal X-ray diffraction. A generalized workflow for crystallographic analysis is also provided in the form of a DOT language diagram.

Introduction

This compound is a quaternary ammonium (B1175870) salt with the chemical formula [N(CH₂CH₃)₃(C₆H₅)]⁺I⁻. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of organic and inorganic materials. The crystal structure of these salts is of significant interest to researchers in materials science, chemistry, and drug development as it governs many of their physical and chemical properties, such as solubility, stability, and reactivity.

An understanding of the three-dimensional arrangement of ions in the crystal lattice provides insights into the intermolecular forces at play, including ionic bonds, hydrogen bonds, and van der Waals interactions. This knowledge is crucial for crystal engineering, polymorph screening, and the rational design of new materials with desired properties.

Despite the importance of such data, a definitive single-crystal X-ray diffraction study for this compound has not been found in the accessible scientific literature or crystallographic databases.

Synthesis and Known Properties of this compound

While detailed crystallographic data is unavailable, information regarding the synthesis and general properties of this compound can be compiled from chemical supplier databases and related literature.

2.1. Synthesis

The synthesis of quaternary ammonium iodides like this compound is typically achieved through the quaternization of a tertiary amine with an alkyl iodide. In this case, this compound can be synthesized by the reaction of N,N-diethylaniline with ethyl iodide.

Reaction Scheme: C₆H₅N(CH₂CH₃)₂ + CH₃CH₂I → [C₆H₅N(CH₂CH₃)₃]⁺I⁻

A general laboratory-scale synthesis protocol would involve reacting N,N-diethylaniline with a slight excess of ethyl iodide in a suitable solvent, such as acetonitrile (B52724) or ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The product, being a salt, often precipitates from the reaction mixture upon cooling and can be isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried. Recrystallization from a suitable solvent system can be performed to obtain crystals of higher purity.

2.2. Physicochemical Properties

The known properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₀IN |

| Molecular Weight | 305.20 g/mol |

| Appearance | Solid |

| Melting Point | 127-133 °C |

| CAS Number | 1010-19-1 |

| InChI Key | WMSWXWGJYOIACA-UHFFFAOYSA-M |

| SMILES | [I-].CC--INVALID-LINK--(CC)c1ccccc1 |

Data sourced from commercial supplier information.

Standard Experimental Protocol for Single-Crystal X-ray Diffraction of an Organic Salt

The determination of the crystal structure of a compound like this compound would follow a well-established protocol involving single-crystal X-ray diffraction. This process can be broken down into several key stages.[1][2][3]

3.1. Crystal Growth

The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure and no significant defects.[3][4] For an organic salt, this is commonly achieved by slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion.[4] A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystallization.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[1] The crystal is then cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2] Each diffraction spot (reflection) corresponds to the constructive interference of X-rays from a specific set of crystal lattice planes, as described by Bragg's Law. The intensity of each reflection is also recorded.

3.3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group). The intensities of the reflections are integrated and corrected for various experimental factors.

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[3] For small molecules like this compound, direct methods or Patterson methods are typically used to solve the phase problem and generate an initial electron density map.[3]

3.4. Structure Refinement and Validation

An atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[3] The quality of the final structure is assessed using various metrics, such as the R-factor. The final refined structure provides the precise coordinates of each atom in the unit cell, as well as information on bond lengths, bond angles, and intermolecular interactions.

Logical Workflow for Crystallographic Analysis

The general workflow for determining the crystal structure of a compound is illustrated in the diagram below.

Conclusion

While a detailed technical guide on the experimentally determined crystal structure of this compound cannot be provided due to the absence of published data, this document has outlined the expected synthetic route and known physical properties. Furthermore, a comprehensive, standardized protocol for the determination of such a crystal structure using single-crystal X-ray diffraction has been detailed. The provided workflow diagram illustrates the logical progression from synthesis to final structure determination. It is hoped that future research will lead to the successful crystallization and structural elucidation of this compound, at which point a more detailed analysis of its crystal packing and intermolecular interactions can be undertaken. Such a study would be a valuable contribution to the field of structural chemistry and materials science.

References

Triethylphenylammonium Iodide: An In-depth Technical Guide to its Mechanism as a Phase-Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase-Transfer Catalysis and Triethylphenylammonium (B1217615) Iodide

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1] This technique is of paramount importance in industrial and laboratory synthesis, offering advantages such as the use of inexpensive and environmentally benign solvents and reagents, milder reaction conditions, and improved reaction rates and yields.[2] At the heart of this methodology lies the phase-transfer catalyst, a substance that transports a reactant from one phase to another where the reaction occurs.

Triethylphenylammonium iodide is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst.[3] Its structure, featuring a positively charged nitrogen atom shielded by three ethyl groups and a phenyl group, imparts both hydrophilic and lipophilic characteristics.[3] This amphipathic nature allows it to shuttle anions from an aqueous phase into an organic phase, thereby enabling reactions that would otherwise be inhibited by the insolubility of the reactants. This guide provides a detailed exploration of the core mechanism of this compound as a phase-transfer catalyst, supported by experimental insights and data presentation.

The Core Mechanism of this compound in Phase-Transfer Catalysis

The catalytic action of this compound in a biphasic system, such as a nucleophilic substitution reaction, proceeds through a well-established extraction mechanism. The catalyst facilitates the transfer of an aqueous-soluble anion into the organic phase where it can react with an organic-soluble substrate.

The overall catalytic cycle can be dissected into the following key steps:

-

Anion Exchange at the Interface: The triethylphenylammonium cation ([C₆H₅N(C₂H₅)₃]⁺), initially present as an iodide salt, exchanges its iodide anion for the reacting anion (Y⁻) from the aqueous phase at the liquid-liquid interface.

-

Transfer to the Organic Phase: The newly formed ion pair, [C₆H₅N(C₂H₅)₃]⁺Y⁻, is sufficiently lipophilic due to the ethyl and phenyl groups to be extracted into the organic phase.

-

Reaction in the Organic Phase: Within the organic phase, the anion Y⁻ is "naked" and highly reactive as it is not strongly solvated. It readily reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

-

Catalyst Regeneration and Return: The triethylphenylammonium cation then pairs with the newly formed anion X⁻, forming [C₆H₅N(C₂H₅)₃]⁺X⁻. This ion pair, due to the nature of X⁻, is then transferred back to the aqueous phase.

-

Completion of the Cycle: Once in the aqueous phase, the triethylphenylammonium cation is free to exchange the X⁻ anion for another Y⁻ anion, thus restarting the catalytic cycle.

This continuous process, facilitated by this compound, allows for the efficient conversion of reactants despite their initial phase separation.

Caption: The catalytic cycle of this compound in a phase-transfer catalyzed reaction.

Applications in Organic Synthesis: The Williamson Ether Synthesis

A classic and widely used application of phase-transfer catalysis is the Williamson ether synthesis, which is used to form an ether from an organohalide and an alkoxide.[4] this compound is an effective catalyst for this transformation, particularly when reacting a phenoxide with an alkyl halide.

The reaction involves the deprotonation of a phenol (B47542) or alcohol in the aqueous phase using a base like sodium hydroxide (B78521) to form an alkoxide or phenoxide. The triethylphenylammonium cation then transports the nucleophilic alkoxide/phenoxide anion into the organic phase to react with the alkyl halide.[5]

Experimental Protocols

The following is a detailed, illustrative protocol for the synthesis of benzyl (B1604629) phenyl ether via a Williamson ether synthesis using this compound as a phase-transfer catalyst. This protocol is based on general procedures for phase-transfer catalyzed ether synthesis.[6]

Reaction: Phenol + Benzyl Chloride → Benzyl Phenyl Ether

Materials:

-

Phenol (10 mmol, 0.94 g)

-

Benzyl chloride (12 mmol, 1.38 mL)

-

Sodium hydroxide (20 mmol, 0.80 g)

-

This compound (1 mmol, 0.303 g)

-

Toluene (B28343) (20 mL)

-

Deionized water (20 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (10 mmol), sodium hydroxide (20 mmol), and deionized water (20 mL). Stir the mixture until the sodium hydroxide and phenol have dissolved.

-

Catalyst and Substrate Addition: To the aqueous solution, add toluene (20 mL), benzyl chloride (12 mmol), and this compound (1 mmol).

-

Reaction Conditions: Heat the biphasic mixture to 80°C with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution to remove any unreacted phenol and base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system to yield pure benzyl phenyl ether.

References

An In-depth Technical Guide to the Role of Triethylphenylammonium Iodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that has carved a significant niche in the field of organic synthesis. Its unique combination of a lipophilic cation and a nucleophilic anion renders it a versatile reagent and catalyst in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core applications of triethylphenylammonium iodide, with a focus on its role in phase-transfer catalysis, synthesis of cyclic carbonates, and other emerging applications. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in research and development.

Core Applications of this compound

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This compound serves as an effective phase-transfer catalyst by transporting anionic species from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs.[1] The lipophilic triethylphenylammonium cation pairs with the anion, and this ion pair has sufficient organic solubility to cross the phase boundary.

The general mechanism of phase-transfer catalysis is depicted below:

Applications in Alkylation Reactions:

This compound is particularly effective in promoting various alkylation reactions, including N-, O-, and C-alkylation. The iodide counter-ion can also act as a nucleophilic co-catalyst, exchanging with other halides (e.g., chlorides or bromides) in the alkylating agent to form a more reactive alkyl iodide in situ.

-

N-Alkylation of Amines and Heterocycles: This is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. This compound can facilitate the alkylation of primary and secondary amines, as well as N-H containing heterocycles like indoles and carbazoles. Research has indicated that iodide-containing catalysts are often more effective than their chloride counterparts for N-alkylation reactions conducted in water.[1]

-

O-Alkylation of Phenols (Williamson Ether Synthesis): The synthesis of ethers from phenols and alkyl halides is a classic application of PTC. This compound can be used to transfer the phenoxide anion into the organic phase for reaction with the alkyl halide.

-

C-Alkylation of Active Methylene (B1212753) Compounds: Compounds with acidic methylene groups, such as malonic esters and β-ketoesters, can be deprotonated in the aqueous phase and the resulting carbanion transported by the triethylphenylammonium cation to the organic phase for alkylation.

Quantitative Data for Phase-Transfer Catalyzed Alkylation:

While specific data for this compound is not extensively tabulated in the literature, the following table provides representative data for the performance of quaternary ammonium iodides in phase-transfer catalyzed alkylation reactions, which can serve as a benchmark.

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Indole (B1671886) | Benzyl (B1604629) Bromide | TEBAC (10) | 50% NaOH | Toluene | RT | 2 | 95 | Fictional, representative |

| Phenol | n-Butyl Bromide | TBAB (5) | 50% KOH | Dichloromethane | Reflux | 4 | 92 | Fictional, representative |

| Diethyl Malonate | Ethyl Iodide | TBAI (10) | K₂CO₃ | Acetonitrile | Reflux | 6 | 88 | Fictional, representative |

| 2-Phenylacetamide | Methyl Iodide | Aliquat 336 (5) | 50% NaOH | Dichloromethane | RT | 3 | 90 | Fictional, representative |

Note: TEBAC = Triethylbenzylammonium chloride, TBAB = Tetrabutylammonium bromide, TBAI = Tetrabutylammonium iodide. Data is representative of typical PTC alkylations.

Experimental Protocol: General Procedure for N-Alkylation of Indole

This protocol provides a general methodology for the N-alkylation of indole using this compound as a phase-transfer catalyst.

Materials:

-

Indole

-

Alkyl halide (e.g., benzyl bromide)

-

This compound

-

Toluene

-

50% (w/v) aqueous sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add indole (1.0 eq.), toluene, and the 50% aqueous sodium hydroxide solution.

-

Add this compound (0.05 eq.).

-

Stir the biphasic mixture vigorously at room temperature for 30 minutes.

-

Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

-

Continue stirring vigorously and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.

Synthesis of Cyclic Carbonates from CO₂ and Epoxides

This compound is an effective catalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides to form five-membered cyclic carbonates. This reaction is of significant interest as it represents a method for CO₂ utilization. The catalytic system often involves the quaternary ammonium iodide as a co-catalyst with a Lewis acid or a hydrogen bond donor.

The proposed mechanism involves the nucleophilic attack of the iodide ion on the epoxide, followed by the insertion of CO₂ and subsequent ring-closure.

Quantitative Data for Cyclic Carbonate Synthesis:

The following table presents data on the synthesis of propylene (B89431) carbonate from propylene oxide and CO₂ using different catalyst systems, highlighting the role of quaternary ammonium iodides.

| Catalyst | Co-catalyst (mol%) | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Acetic Acid | KI (5) | 90 | 0.9 | 0.25 | >99 | >99 | [2] |

| Ga-Silicate-1 | TEABr ( - ) | 75 | 0.55 | 6 | 70.8 | 81.3 | [3] |

| Fe(III) complex | TBAI ( - ) | 90 | 2 | 1 | >99 | >99 | [4] |

| CeO₂–La₂O₃ | - | 160 | 2 | - | 87 | 99 | [5] |

Note: KI = Potassium Iodide, TEABr = Tetraethylammonium Bromide, TBAI = Tetrabutylammonium Iodide.

Experimental Protocol: Synthesis of Propylene Carbonate

This protocol is a representative procedure for the synthesis of propylene carbonate from propylene oxide and CO₂ using a quaternary ammonium iodide catalyst system.

Materials:

-

Propylene oxide

-

This compound

-

A suitable co-catalyst (e.g., a Lewis acid, if required)

-

High-pressure autoclave reactor

-

Carbon dioxide source

Procedure:

-

Charge the high-pressure autoclave reactor with propylene oxide and this compound (e.g., 1-5 mol%).

-

If a co-catalyst is used, add it to the reactor.

-

Seal the reactor and purge with CO₂ to remove air.

-

Pressurize the reactor with CO₂ to the desired pressure.

-

Heat the reactor to the desired temperature with vigorous stirring.

-

Maintain the reaction conditions for the specified time.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.

-

The product can be purified by distillation.

Other Synthetic Applications

While phase-transfer catalysis and cyclic carbonate synthesis are the most prominent roles of this compound, it has potential applications in other areas of organic synthesis.

-

Electrolyte in Electrochemical Synthesis: Due to its ionic nature, this compound can be used as a supporting electrolyte in electrochemical reactions.

-

Precursor to Ionic Liquids: It can serve as a starting material for the synthesis of functionalized ionic liquids.[1]

Conclusion

This compound is a valuable and versatile quaternary ammonium salt in organic synthesis. Its primary role as a phase-transfer catalyst in a wide range of alkylation and other nucleophilic substitution reactions makes it an important tool for the synthesis of complex organic molecules. Furthermore, its efficacy in catalyzing the synthesis of cyclic carbonates from CO₂ highlights its potential in green and sustainable chemistry. While detailed quantitative data specifically for this compound can be limited in the literature compared to other common PTCs, the general principles and representative protocols provided in this guide offer a solid foundation for its successful application in the laboratory and beyond. Further research into its applications in areas such as polymerization and cross-coupling reactions may unveil new and exciting opportunities for this versatile reagent.

References

- 1. This compound | 1010-19-1 | Benchchem [benchchem.com]

- 2. Rapid conversion of CO2 and propylene oxide into propylene carbonate over acetic acid/KI under relatively mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

Triethylphenylammonium Iodide: A Comprehensive Technical Guide for its Application as a Supporting Electrolyte

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that sees significant application in electrochemistry as a supporting electrolyte. Its primary function is to increase the conductivity of non-aqueous solutions and to minimize the solution resistance, thereby ensuring that the measured potential is an accurate reflection of the electrochemical processes occurring at the working electrode. The presence of the triethylphenylammonium cation and the iodide anion provides a stable ionic environment that facilitates the study of redox reactions of various analytes. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with the use of triethylphenylammonium iodide as a supporting electrolyte in research and development.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 305.20 g/mol .[1] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀IN | [1] |

| Molecular Weight | 305.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 127-133 °C | [1] |

Solubility

The solubility of a supporting electrolyte is a critical factor in its application. While specific quantitative data for this compound is scarce, it is expected to be soluble in polar organic solvents commonly used in electrochemistry. For reference, the solubility of the related compound, Phenyltrimethylammonium iodide, is provided in Table 2.

Table 2: Solubility of Analogous Quaternary Ammonium Iodides

| Compound | Solvent | Solubility | Reference |

| Phenyltrimethylammonium iodide | Water | Soluble | [2][3][4] |

| Phenyltrimethylammonium iodide | Methanol | Soluble | [2][3][4] |

Conductivity

The conductivity of an electrolyte solution is a measure of its ability to conduct an electric current. The molar conductivity of a supporting electrolyte is an important parameter for electrochemical studies. While specific data for this compound is not available, Table 3 presents the limiting molar conductivity of the analogous Tetraethylammonium ion in acetonitrile.

Table 3: Limiting Molar Ionic Conductivity of Analogous Cation in Acetonitrile at 298.15 K

| Ion | Limiting Molar Ionic Conductivity (Λ₀⁺) / S cm² mol⁻¹ | Reference |

| Tetraethylammonium (Et₄N⁺) | 84.6 |

Note: The overall molar conductivity of the salt would also depend on the limiting molar conductivity of the iodide ion in the specific solvent.

Electrochemical Properties

Electrochemical Window

The electrochemical window is the potential range over which the electrolyte is neither oxidized nor reduced. A wide electrochemical window is desirable for a supporting electrolyte to allow for the study of a broad range of analyte redox processes. While the specific electrochemical window for this compound is not documented, the electrochemical windows for iodide-based deep eutectic solvents have been reported to be in the order of 3-4 V.[5] The electrochemical window is determined experimentally using cyclic voltammetry.

Experimental Protocols

Preparation of Electrolyte Solution

This protocol describes the preparation of a 0.1 M solution of this compound in a non-aqueous solvent, which is a typical concentration for a supporting electrolyte.

Workflow for Electrolyte Solution Preparation

Caption: A stepwise workflow for the preparation of a this compound supporting electrolyte solution.

Methodology:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the electrolyte solution (e.g., for 100 mL of a 0.1 M solution, 3.052 g is required).

-

Weigh the salt: Accurately weigh the calculated mass of this compound using an analytical balance.

-

Dissolve the salt: Transfer the weighed salt into a clean, dry volumetric flask of the appropriate size. Add a portion of the desired anhydrous organic solvent (e.g., acetonitrile, DMF, or propylene (B89431) carbonate) to the flask.

-

Ensure complete dissolution: Swirl the flask or use a magnetic stirrer or sonicator to ensure the complete dissolution of the salt.

-

Bring to volume: Once the salt is fully dissolved, carefully add more of the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize and store: Cap the flask and invert it several times to ensure the solution is homogeneous. The prepared electrolyte solution should be stored under an inert atmosphere (e.g., in a glovebox or a sealed flask under argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.

Measurement of Conductivity

This protocol outlines the procedure for measuring the conductivity of the prepared electrolyte solution.

Workflow for Conductivity Measurement

Caption: A procedural workflow for measuring the conductivity of an electrolyte solution.

Methodology:

-

Instrument Setup: Use a calibrated conductivity meter with a probe suitable for non-aqueous solutions.

-

Calibration: Calibrate the conductivity meter using standard solutions with known conductivity values that bracket the expected conductivity of the sample.

-

Sample Preparation: Place a sufficient amount of the prepared this compound electrolyte solution into a clean, dry electrochemical cell or beaker.

-

Probe Immersion: Rinse the conductivity probe with a small amount of the solvent used to prepare the electrolyte solution and then immerse it in the sample solution, ensuring the electrodes of the probe are fully submerged.

-

Measurement: Allow the reading to stabilize and then record the conductivity value. It is advisable to perform multiple readings and report the average.

-

Cleaning: After the measurement, thoroughly clean the conductivity probe with the solvent to prevent cross-contamination.

Determination of the Electrochemical Window

This protocol details the use of cyclic voltammetry (CV) to determine the electrochemical window of the this compound supporting electrolyte.

Workflow for Determining the Electrochemical Window

Caption: A workflow illustrating the process of determining the electrochemical window of a supporting electrolyte using cyclic voltammetry.

Methodology:

-

Electrochemical Cell Setup: Assemble a standard three-electrode electrochemical cell.[6] A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) is employed.[7][8]

-

Solution Preparation: Fill the electrochemical cell with the prepared 0.1 M this compound electrolyte solution.

-

Deoxygenation: Purge the solution with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry:

-

Set the potentiostat to perform a cyclic voltammetry experiment.

-

Start the potential sweep from the open-circuit potential.

-

Scan towards a positive potential until a sharp increase in current is observed. This indicates the anodic (oxidation) limit of the electrolyte.

-

Reverse the scan direction and sweep towards a negative potential until a sharp increase in current is observed. This indicates the cathodic (reduction) limit of the electrolyte.

-

The potential range between these two limits defines the electrochemical window of the supporting electrolyte. A typical scan rate for this determination is 50-100 mV/s.[7]

-

Applications in Research and Development

This compound is a versatile supporting electrolyte for a variety of electrochemical investigations, including:

-

Cyclic Voltammetry: It provides the necessary ionic conductivity for studying the redox behavior of organic and inorganic compounds in non-aqueous solvents.

-

Electrosynthesis: Its wide potential window can be advantageous in electrochemical synthesis, where specific potentials need to be applied to drive chemical reactions.

-

Battery Research: As researchers explore novel non-aqueous battery chemistries, quaternary ammonium salts like this compound can serve as essential components of the electrolyte system.

-

Sensor Development: In the development of electrochemical sensors, a stable and inert supporting electrolyte is crucial for obtaining reproducible and accurate sensor responses.

Conclusion

This compound is a valuable supporting electrolyte for electrochemical studies in non-aqueous media. Its ability to provide a conductive and stable environment is essential for a wide range of applications in research and development. While specific quantitative data for this compound is not extensively reported, by understanding its general properties and following the detailed experimental protocols provided in this guide, researchers can effectively utilize this compound in their electrochemical experiments. For precise quantitative analysis, it is recommended that users experimentally determine the conductivity and electrochemical window in their specific solvent system of interest.

References

- 1. Phenyltriethylammonium iodide 97 1010-19-1 [sigmaaldrich.com]

- 2. Phenyltrimethylammonium iodide | 98-04-4 [chemicalbook.com]

- 3. Phenyltrimethylammonium iodide, 99% | Fisher Scientific [fishersci.ca]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preparation of Triethylphenylammonium Iodide for Electrochemical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Triethylphenylammonium (B1217615) Iodide, a quaternary ammonium (B1175870) salt with significant applications in the field of electrochemistry. This document details the synthetic pathway, a comprehensive experimental protocol, and the key physicochemical properties of the target compound, making it a valuable resource for researchers utilizing this salt as a supporting electrolyte or for other electrochemical investigations.

Introduction

Triethylphenylammonium iodide (TEPAI) is a quaternary ammonium salt that has garnered interest in various chemical applications, notably as a phase-transfer catalyst and, more importantly for this guide, as a supporting electrolyte in electrochemical systems.[1] Its ionic nature, coupled with the presence of both hydrophilic (charged nitrogen center) and lipophilic (ethyl and phenyl groups) moieties, allows for good solubility in a range of organic solvents used in electrochemistry.[1] The iodide anion can also participate in or facilitate redox reactions, making TEPAI a component of interest in systems like supercapacitors where redox-active species can enhance performance.[1] Quaternary ammonium salts are frequently employed as supporting electrolytes due to their wide electrochemical windows and stability under reductive conditions.[2] This guide provides a detailed protocol for the laboratory-scale preparation of high-purity this compound suitable for such demanding applications.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for confirming the identity and purity of the synthesized product.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀IN | [3][4] |

| Molecular Weight | 305.20 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 127-133 °C | [3] |

| Assay (Purity) | 97-98% | [3][4] |

| CAS Number | 1010-19-1 | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction, a type of Sₙ2 reaction. This process involves the alkylation of a tertiary amine, N,N-diethylaniline, with an alkyl halide, ethyl iodide. This reaction is analogous to the preparation of tetraethylammonium (B1195904) iodide from triethylamine (B128534) and ethyl iodide.[5]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This protocol is adapted from established procedures for the quaternization of tertiary amines.[5][6]

Materials:

-

N,N-Diethylaniline

-

Ethyl Iodide

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diethylaniline (1.0 equivalent) in a suitable volume of acetonitrile.

-

To this stirred solution, add an excess of ethyl iodide (typically 1.5-2.0 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a solid precipitate.[6] Gentle heating may be employed to increase the reaction rate if necessary.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.[6]

-

Wash the collected solid several times with cold diethyl ether to remove any unreacted starting materials and impurities.[6]

-

Dry the purified white or off-white solid under vacuum to yield the final product, this compound.

Purification and Characterization for Electrochemical Studies

For electrochemical applications, the purity of the supporting electrolyte is paramount, as impurities can introduce unwanted redox signals or react with the analyte or electrode surfaces.

-

Purification: The primary method of purification is recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove any residual starting materials or side products. The synthesized salt should be thoroughly dried under vacuum to remove all traces of solvent and moisture, as water can significantly narrow the electrochemical window of many organic electrolytes.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range close to the literature value (127-133 °C) is a good indicator of purity.[3]

-

Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the triethylphenylammonium cation. FTIR spectroscopy can be used to identify characteristic vibrational bands of the functional groups.[7]

-

Elemental Analysis: To confirm the empirical formula (C₁₂H₂₀IN).

-

Role in Electrochemical Studies

Quaternary ammonium salts like this compound are widely used as supporting electrolytes in non-aqueous electrochemistry.[2] Their primary function is to provide ionic conductivity to the solution while remaining electrochemically inert over a wide potential range. The large size of the triethylphenylammonium cation helps to minimize ion-pairing effects and ensures good mobility in solution. Furthermore, the iodide anion itself is redox-active and can be used as a redox mediator in certain electrochemical syntheses.[8] This dual functionality makes TEPAI a versatile tool for electrochemical research.

References

- 1. This compound | 1010-19-1 | Benchchem [benchchem.com]

- 2. Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyltriethylammonium iodide 97 1010-19-1 [sigmaaldrich.com]

- 4. Triethylphenylammonium (iodide) | CymitQuimica [cymitquimica.com]

- 5. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Iodine-Mediated Electrochemical Synthesis of Amides - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Safety and Handling of Triethylphenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for Triethylphenylammonium iodide, a quaternary ammonium (B1175870) salt used in various research and development applications. The following sections detail the physical and chemical properties, hazard identification, handling and storage protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. A clear understanding of its physical and chemical properties is fundamental for its safe handling and use in experimental protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀IN | [1] |

| Molecular Weight | 305.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 127-133 °C | [1] |

| CAS Number | 1010-19-1 | [1] |

| EC Number | 213-774-1 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential dangers.

Signal Word: Danger [1]

| GHS Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3] |

| Skin Protection | Handle with gloves (Nitrile rubber, minimum layer thickness: 0.11 mm). Dispose of contaminated gloves after use.[3] Wear impervious clothing.[4] |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][5] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

Adherence to standard laboratory hygiene practices is essential.

Correct storage ensures the stability of the compound and the safety of the laboratory environment.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][8]

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is crucial.

| Exposure Route | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2] Never give anything by mouth to an unconscious person.[3] |

| If on Skin | Wash with plenty of soap and water.[2] Take off contaminated clothing and wash before reuse.[2] If skin irritation occurs, get medical advice/attention.[2] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3][4]

-

Environmental Precautions: Do not let the product enter drains.[2][3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, or national legislation.[2][3]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow for safely handling this compound in a research setting.

Caption: Safe Handling Workflow for this compound.

Caption: Hazard Mitigation Pathway.

References

- 1. Phenyltriethylammonium iodide 97 1010-19-1 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. triethylammonium iodide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Triethylphenylammonium Iodide

This technical guide provides a comprehensive overview of the core physicochemical properties of triethylphenylammonium (B1217615) iodide, including its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this quaternary ammonium (B1175870) compound.

Core Properties